molecular formula C6H5ClN6 B13544105 2,4-Diamino-6-chloropteridine CAS No. 17714-06-6

2,4-Diamino-6-chloropteridine

Cat. No.: B13544105
CAS No.: 17714-06-6
M. Wt: 196.60 g/mol
InChI Key: OTYIEMDMJHKNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-chloropteridine is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its two amino groups at positions 2 and 4, and a chlorine atom at position 6 on the pteridine ring. Pteridines are known for their diverse biological activities and are found in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-chloropteridine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. The process begins with the treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride. The reaction is quenched with alcohols, and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. This intermediate is then neutralized with ammonia water to yield this compound .

Industrial Production Methods: In industrial settings, the preparation method involves similar steps but is optimized for higher yields and cost-effectiveness. The use of alcohol to quench phosphorus oxychloride ensures safer handling, and the addition of a dispersing agent with lower polarity helps in the efficient separation of the product. The recovery rate in industrial processes can reach up to 82% .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-chloropteridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles, such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pterins and reduction to form dihydropteridines.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pteridines: Formed by nucleophilic substitution at the chlorine position.

    Oxidized Pterins: Resulting from oxidation reactions.

    Dihydropteridines: Produced through reduction reactions.

Comparison with Similar Compounds

2,4-Diamino-6-chloropteridine can be compared with other similar compounds in the pteridine family:

Properties

IUPAC Name

6-chloropteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN6/c7-2-1-10-5-3(11-2)4(8)12-6(9)13-5/h1H,(H4,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYIEMDMJHKNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345824
Record name 6-chloropteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17714-06-6
Record name 6-chloropteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.